molecular formula C20H19N3O2 B5347097 3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B5347097
M. Wt: 333.4 g/mol
InChI Key: PJFBCFQSCDFQJM-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a substituted indazol-4-one derivative characterized by a 1-phenyl group and a 3-[(2-methoxyphenyl)amino] substituent.

Properties

IUPAC Name

3-(2-methoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-18-13-6-5-10-15(18)21-20-19-16(11-7-12-17(19)24)23(22-20)14-8-3-2-4-9-14/h2-6,8-10,13H,7,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFBCFQSCDFQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 1-Ph, 3-(2-MeOPhNH) C₂₀H₂₀N₃O₂ 334.39 Amino group enhances H-bonding potential
3-Phenyl-... () 3-Ph, 1-H C₁₃H₁₂N₂O 212.25 Simpler structure, lower molecular weight
6-(4-MeOPh)-3-Me-... () 6-(4-MeOPh), 3-Me C₁₆H₁₇N₂O₂ 269.32 Methoxy at position 6, methyl at 3
6-(5-Me-furanyl)-3-Ph-... () 6-(5-Me-furanyl), 3-Ph C₁₇H₁₇N₂O₂ 281.33 Heterocyclic furanyl substituent

Tautomeric Stability

Computational studies on indazol-4-one derivatives () reveal that substituents significantly influence tautomeric preferences. For example:

  • Unsubstituted and 6,6-dimethyl derivatives favor the 1H-tautomer (stability order: 1H > 2H > OH).
  • Methyl-substituted derivatives (e.g., 3-methyl, 3,6,6-trimethyl) stabilize the 2H-tautomer (2H > 1H > OH) . The bulky amino substituent may sterically hinder the 1H form, favoring the 2H tautomer, which could enhance stability in biological systems.

Commercial and Research Status

  • Derivatives like CAS 1443343-89-2 () were discontinued, possibly due to stability or efficacy issues, highlighting the need for optimized substituents in indazolones .

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